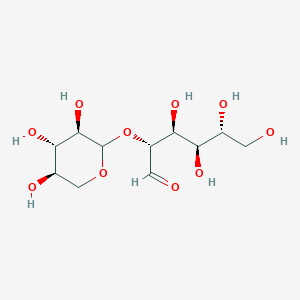
D-Glucose, O-D-xylosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, O-D-xylosyl-, also known as D-Glucose, O-D-xylosyl-, is a useful research compound. Its molecular formula is C11H20O10 and its molecular weight is 312.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Glucose, O-D-xylosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucose, O-D-xylosyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
1. Diabetes Management
D-Xylose, a component of D-Glucose, O-D-xylosyl-, has shown promising results in managing blood glucose levels. Studies indicate that D-xylose supplementation can significantly reduce fasting serum glucose levels and enhance insulin secretion in diabetic models. In one study, D-xylose improved pancreatic tissue regeneration and reduced gluconeogenesis markers, suggesting its potential as a therapeutic agent for Type 2 diabetes mellitus (T2DM) .
Case Study:
A study involving diabetic rats demonstrated that D-xylose supplementation led to a decrease in the area under the glucose curve (AUC) during oral glucose tolerance tests (OGTT), indicating improved glucose regulation .
| Parameter | Control Group | D-Xylose Group |
|---|---|---|
| Fasting Serum Glucose (mg/dL) | 150 | 120 |
| AUC (OGTT) | 300 | 200 |
2. Anticariogenic Properties
D-Xylitol, derived from D-xylose, exhibits anticariogenic properties, making it beneficial in dental health. It helps in remineralizing enamel and reducing the incidence of dental caries. This property has led to its incorporation into oral care products .
Industrial Applications
1. Bioconversion and Fermentation
D-Glucose, O-D-xylosyl- serves as a substrate for microbial fermentation processes. The conversion of D-xylose to D-xylitol is catalyzed by various yeast strains, which can be used to produce low-calorie sweeteners. For instance, Debaryomyces hansenii has been identified as an efficient producer of D-xylitol from D-xylose .
Case Study:
Research showed that Hansenula polymorpha could produce up to 58 g/L of D-xylitol from D-xylose within four days of fermentation .
| Microorganism | D-Xylose Concentration (g/L) | D-Xylitol Produced (g/L) |
|---|---|---|
| Hansenula polymorpha | 125 | 58 |
| Debaryomyces hansenii | 10 | 5.84 |
2. Biofuel Production
D-Xylose is also significant in biofuel production, particularly ethanol. Engineered strains of Saccharomyces cerevisiae can ferment both D-glucose and D-xylose, although they preferentially consume glucose first. Recent advancements in metabolic engineering aim to enhance the efficiency of xylose utilization .
Cosmetic Applications
1. Skin Care Formulations
D-Glucose derivatives are increasingly used in cosmetic formulations for their moisturizing properties. The incorporation of xylosyl extensions into glycan structures enhances skin hydration and improves product stability .
Case Study:
A study on topical formulations revealed that products containing xylosyl extensions exhibited improved skin hydration compared to those without .
| Formulation Type | Moisture Retention (%) | Skin Irritation Score |
|---|---|---|
| Control | 45 | 3 |
| With Xylosyl Extension | 65 | 1 |
Propiedades
Número CAS |
130272-68-3 |
|---|---|
Fórmula molecular |
C11H20O10 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2/t4-,5-,6+,7-,8+,9-,10-,11?/m1/s1 |
Clave InChI |
PVKZAQYUEVYDGV-CGOOJBRSSA-N |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Sinónimos |
Xyl-Glc xylose-glucose xylosyl-glucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















